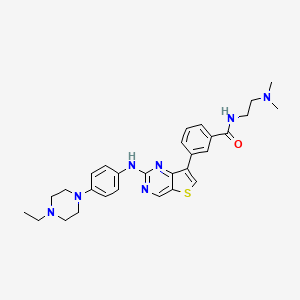

SLC3037

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H35N7OS |

|---|---|

Molecular Weight |

529.7 g/mol |

IUPAC Name |

N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide |

InChI |

InChI=1S/C29H35N7OS/c1-4-35-14-16-36(17-15-35)24-10-8-23(9-11-24)32-29-31-19-26-27(33-29)25(20-38-26)21-6-5-7-22(18-21)28(37)30-12-13-34(2)3/h5-11,18-20H,4,12-17H2,1-3H3,(H,30,37)(H,31,32,33) |

InChI Key |

MTCOHQQCJHQROX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)C(=CS4)C5=CC(=CC=C5)C(=O)NCCN(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of SLC30A7 (ZNT7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solute Carrier Family 30 Member 7 (SLC30A7), also known as Zinc Transporter 7 (ZNT7), is a crucial transmembrane protein responsible for the transport of zinc ions (Zn²⁺) from the cytosol into the lumen of the Golgi apparatus. This function is vital for maintaining zinc homeostasis within the early secretory pathway, which in turn impacts a myriad of cellular processes including protein folding, enzyme activation, and cellular signaling. Dysregulation of SLC30A7 has been implicated in various pathological conditions, including genetic disorders and cancer. This guide provides a comprehensive overview of the core mechanism of action of SLC30A7, detailing its structure, function, and involvement in key cellular pathways. It also includes a compilation of quantitative data and detailed experimental protocols to facilitate further research and drug development efforts targeting this important zinc transporter.

Core Mechanism of Action

Function: A Golgi-Resident Zinc Transporter

The primary function of SLC30A7 is to actively transport zinc ions from the cytoplasm into the Golgi apparatus[1][2][3]. This process is essential for supplying zinc to newly synthesized proteins and enzymes within the secretory pathway that require zinc as a cofactor for their proper folding and activity[4][5]. By sequestering zinc into the Golgi, SLC30A7 plays a pivotal role in maintaining low cytosolic zinc concentrations, thereby preventing potential toxicity associated with elevated intracellular free zinc levels[6].

Structure: A Homodimeric Transmembrane Protein

Recent cryo-electron microscopy (cryo-EM) studies have revealed the high-resolution structure of human SLC30A7[7][8]. The transporter exists as a homodimer, with each protomer consisting of six transmembrane domains (TMDs) and a cytosolic C-terminal domain. The TMDs form a channel through which zinc ions are translocated. A key structural feature is a histidine-rich loop between TMDs IV and V, which is thought to be involved in zinc binding and transport[1][2][3]. The transport mechanism is believed to involve a conformational change in the protein upon zinc binding, facilitating its movement across the Golgi membrane[8].

Subcellular Localization

Immunofluorescence and immunoelectron microscopy studies have consistently localized SLC30A7 to the Golgi apparatus and cytoplasmic vesicles[1][2][3][9]. This specific localization is critical for its function in providing zinc to the secretory pathway.

Quantitative Data

Expression Levels of SLC30A7

SLC30A7 is widely expressed in various human and mouse tissues, with particularly high levels observed in the small intestine, liver, kidney, spleen, and brain[1][2][3].

| Tissue | Relative Expression Level | Reference |

| Small Intestine | High | [1][2][3] |

| Liver | High | [1][2][3] |

| Kidney | Moderate | [1][2][3] |

| Spleen | Moderate | [1][2][3] |

| Brain | Moderate | [1][2][3] |

| Lung | Moderate | [1][2][3] |

Zinc Transport Kinetics

To date, specific Michaelis-Menten constant (K) and maximal velocity (V) values for SLC30A7-mediated zinc transport have not been reported in the scientific literature. The determination of these kinetic parameters would be a valuable contribution to the field, providing a more precise understanding of the transporter's efficiency and capacity. Methodologies such as radioactive ⁶⁵Zn²⁺ uptake assays or fluorescent zinc probe-based assays in proteoliposomes or cells overexpressing SLC30A7 could be employed to determine these values.

Phenotypes of Slc30a7 Knockout Mice

The generation of Slc30a7 knockout (KO) mice has provided significant insights into the physiological roles of this transporter.

| Phenotype | Observation in Slc30a7 KO Mice | Reference |

| Body Zinc Status | Reduced zinc levels in serum, liver, bone, and kidney. | [10] |

| Growth | Poor body weight gain. | [10] |

| Metabolism | Reduced body fat accumulation. | [10] |

| Prostate | Accelerated prostate tumor formation in a transgenic mouse model. | [9] |

Involvement in Cellular Signaling Pathways

SLC30A7 is implicated in the regulation of several key signaling pathways, primarily through its control of intracellular zinc homeostasis.

TGF-β Signaling Pathway

Overexpression of ZnT7 has been shown to inhibit high glucose-induced epithelial-to-mesenchymal transition (EMT) in rat peritoneal mesothelial cells by down-regulating the TGF-β/Smad signaling pathway.

Caption: SLC30A7 negatively regulates the TGF-β signaling pathway.

PI3K/Akt and MAPK/ERK Signaling Pathways

Studies in mouse models suggest that ZnT7 promotes cell survival through the activation of the PI3K/Akt and MAPK/ERK signaling pathways[9]. The precise mechanism by which SLC30A7-mediated zinc transport influences these pathways is an active area of investigation but may involve the regulation of zinc-dependent phosphatases or kinases.

Caption: SLC30A7 promotes cell survival via PI3K/Akt and MAPK/ERK pathways.

JAK2/STAT3 Signaling Pathway and Cuproptosis

Recent evidence suggests a role for SLC30A7 in cuproptosis, a form of programmed cell death dependent on copper. In glioblastoma, SLC30A7 knockdown was found to inhibit cuproptosis by activating the JAK2/STAT3 pathway, which in turn regulates the copper transporter ATP7A[11]. This finding suggests a novel interplay between zinc and copper homeostasis mediated by SLC30A7.

Caption: SLC30A7 inhibits cuproptosis via the JAK2/STAT3/ATP7A pathway.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the function and mechanism of action of SLC30A7.

Western Blotting

This protocol is for the detection of SLC30A7 protein in cell lysates.

Caption: Workflow for Western Blotting of SLC30A7.

Materials:

-

Cell lysate

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Tris-buffered saline with 0.1% Tween 20 (TBST)

-

Blocking buffer (5% non-fat dry milk in TBST)

-

Primary antibody: Rabbit polyclonal anti-SLC30A7 (e.g., Proteintech 13966-1-AP, recommended dilution 1:500-1:1000)[12] or Rabbit polyclonal anti-SLC30A7 (e.g., Sigma-Aldrich HPA018034, recommended dilution 0.04-0.4 µg/mL)[13]

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Mix cell lysate with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-SLC30A7 antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 6.

-

Detection: Apply the chemiluminescent substrate to the membrane and visualize the bands using an imaging system.

Immunofluorescence

This protocol is for visualizing the subcellular localization of SLC30A7.

Caption: Workflow for Immunofluorescence of SLC30A7.

Materials:

-

Cells grown on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% paraformaldehyde in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit polyclonal anti-SLC30A7 (e.g., Proteintech 13966-1-AP, recommended dilution 1:50)[14] or Rabbit polyclonal anti-SLC30A7 (e.g., Sigma-Aldrich HPA018034, recommended dilution 0.25-2 µg/mL)[13]

-

Secondary antibody: Fluorophore-conjugated goat anti-rabbit IgG

-

Mounting medium with DAPI

Procedure:

-

Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Block non-specific binding with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate with the primary anti-SLC30A7 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Washing: Repeat the washing step.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

-

Imaging: Visualize the cells using a confocal microscope.

Zinc Uptake Assay using FluoZin-3

This protocol describes a method to measure zinc uptake into Golgi-enriched vesicles.

Materials:

-

Golgi-enriched vesicles isolated from cells

-

Assay buffer (e.g., HEPES-buffered sucrose)

-

FluoZin-3, pentapotassium salt

-

ZnSO₄ solution

-

ATP

-

Ionophores (e.g., nigericin, valinomycin) for dissipating proton gradients

Procedure:

-

Vesicle Preparation: Isolate Golgi-enriched vesicles from control and SLC30A7-expressing cells.

-

Assay Setup: In a 96-well plate, add assay buffer and Golgi vesicles.

-

FluoZin-3 Loading: Add FluoZin-3 to the wells.

-

Baseline Measurement: Measure the baseline fluorescence using a plate reader (excitation ~494 nm, emission ~516 nm).

-

Initiate Transport: Initiate zinc transport by adding ATP and a known concentration of ZnSO₄.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to zinc accumulation inside the vesicles.

-

Data Analysis: Calculate the rate of zinc uptake from the initial linear phase of the fluorescence curve.

Co-Immunoprecipitation (Co-IP)

This protocol is for identifying proteins that interact with SLC30A7.

Caption: Workflow for Co-Immunoprecipitation of SLC30A7.

Materials:

-

Cell lysate

-

Co-IP lysis buffer

-

Anti-SLC30A7 antibody

-

Control IgG antibody

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer

-

Elution buffer

Procedure:

-

Lysate Preparation: Prepare cell lysates under non-denaturing conditions.

-

Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-SLC30A7 antibody or a control IgG overnight at 4°C.

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.

Generation of Slc30a7 Knockout Mice

The generation of knockout mice is a complex process typically involving homologous recombination in embryonic stem (ES) cells or CRISPR/Cas9-mediated gene editing. A general workflow is outlined below.

Caption: General workflow for generating knockout mice.

Key Steps:

-

Targeting Construct Design: A targeting vector is designed to disrupt the Slc30a7 gene via homologous recombination, often by replacing a critical exon with a selection marker. Alternatively, guide RNAs (gRNAs) are designed to target the Slc30a7 gene for CRISPR/Cas9-mediated cleavage.

-

ES Cell Transfection or Zygote Injection: The targeting construct is introduced into mouse embryonic stem (ES) cells, or the CRISPR/Cas9 components are injected into fertilized mouse zygotes.

-

Selection and Screening: ES cells that have undergone successful homologous recombination are selected and screened. For CRISPR, founder mice are screened for the desired mutation.

-

Blastocyst Injection and Generation of Chimeras: The modified ES cells are injected into blastocysts, which are then transferred to a surrogate mother. The resulting chimeric offspring are born.

-

Germline Transmission: Chimeric mice are bred with wild-type mice to achieve germline transmission of the targeted allele.

-

Breeding and Genotyping: Heterozygous offspring are interbred to produce homozygous knockout mice, which are identified by genotyping.

Role in Disease

Mutations in the SLC30A7 gene have been linked to Ziegler-Huang Syndrome , a rare autosomal recessive disorder characterized by growth retardation, testicular hypoplasia, and bone marrow failure. This highlights the critical role of SLC30A7 in human development and physiology. Furthermore, altered SLC30A7 expression has been observed in various cancers, suggesting its potential as a therapeutic target or biomarker.

Conclusion

SLC30A7 is a key regulator of cellular zinc homeostasis, with a primary role in transporting zinc into the Golgi apparatus. Its function is essential for the proper folding and activity of numerous proteins and enzymes, and its dysregulation is associated with disease. The elucidation of its structure and its involvement in multiple signaling pathways has provided a solid foundation for understanding its mechanism of action. Future research, particularly the determination of its transport kinetics and the precise molecular mechanisms by which it influences cellular signaling, will be crucial for the development of novel therapeutic strategies targeting SLC30A7.

References

- 1. ZnT7, a Novel Mammalian Zinc Transporter, Accumulates Zinc in the Golgi Apparatus* [escholarship.org]

- 2. ZnT7, a novel mammalian zinc transporter, accumulates zinc in the Golgi apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Physiological roles of zinc transporters: molecular and genetic importance in zinc homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detailed analyses of the crucial functions of Zn transporter proteins in alkaline phosphatase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zinc transporter 7 - Wikipedia [en.wikipedia.org]

- 7. Cryo-EM structures of human zinc transporter ZnT7 reveal the mechanism of Zn2+ uptake into the Golgi apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cryo-EM structures of human zinc transporter ZnT7 reveal the mechanism of Zn2+ uptake into the Golgi apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Slc30a7 solute carrier family 30 (zinc transporter), member 7 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Znt7 (Slc30a7)-deficient mice display reduced body zinc status and body fat accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Zinc transport via ZNT5-6 and ZNT7 is critical for cell surface glycosylphosphatidylinositol-anchored protein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Dissecting the Process of Activation of Cancer-promoting Zinc-requiring Ectoenzymes by Zinc Metalation Mediated by ZNT Transporters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of the Solute Carrier Family 30 in Inflammasome Activation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the emerging role of the Solute Carrier (SLC) 30 family of zinc transporters in the regulation of inflammasome activation, with a primary focus on the well-documented role of SLC30A1 and a discussion on the potential involvement of SLC30A7.

Introduction

Inflammasomes are multiprotein complexes that play a critical role in the innate immune system by initiating inflammatory responses.[1][2][3] A key outcome of inflammasome activation is the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18, and induces a form of programmed cell death known as pyroptosis.[4][5][6] The nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is one of the most extensively studied inflammasomes and is activated by a wide array of stimuli.[1][3][7]

Recent evidence has highlighted the critical role of intracellular zinc homeostasis in modulating inflammasome activity. The Solute Carrier Family 30 (SLC30A), also known as the Zinc Transporter (ZnT) family, is a group of proteins responsible for transporting zinc out of the cytoplasm, either to the extracellular space or into intracellular organelles.[8][9] This guide will explore the mechanistic link between SLC30A transporters, zinc homeostasis, and inflammasome activation, providing a valuable resource for researchers in immunology and drug development.

The Role of Zinc Homeostasis in Inflammasome Activation

Zinc is an essential trace element that plays a vital role in numerous biological processes, including immune function.[9] The intracellular concentration of zinc is tightly regulated by two families of transporters: the SLC30A/ZnT family, which decreases cytosolic zinc, and the SLC39A/ZIP family, which increases it.[8][9] Dysregulation of zinc homeostasis has been implicated in various inflammatory conditions.

A growing body of evidence suggests that intracellular zinc levels directly impact inflammasome activation. Specifically, elevated intracellular zinc has been shown to suppress the activation of the NLRP3 inflammasome.[10] This inhibitory effect is mediated through the direct binding of zinc ions to and inhibition of caspase-1, the central effector enzyme of the inflammasome cascade.[10]

SLC30A1: A Key Regulator of Inflammasome Activation

The most compelling evidence for the role of the SLC30A family in inflammasome regulation comes from studies on SLC30A1 (ZnT1). SLC30A1 is the primary zinc exporter that transports cytosolic zinc to the extracellular space.[10]

Mechanism of Action:

Studies utilizing a genome-wide CRISPR-Cas9 screen have identified SLC30A1 as a crucial regulator of inflammasome activation.[10][11] The key findings are:

-

SLC30A1 Deficiency: Knockout of the SLC30A1 gene in immune cells, such as THP-1 monocytes, leads to a significant increase in intracellular zinc concentration.[10][11]

-

Inhibition of Caspase-1: This elevated intracellular zinc directly binds to and inhibits the enzymatic activity of caspase-1.[10]

-

Suppression of Inflammasome Activation: Consequently, the downstream effects of caspase-1 activation, including the cleavage of GSDMD (the executioner of pyroptosis) and the maturation of IL-1β, are significantly impaired.[10]

-

Broad-Spectrum Inhibition: The inhibitory effect of SLC30A1 deficiency is not limited to the NLRP3 inflammasome but also extends to other inflammasomes like NLRC4, indicating a broad regulatory role in innate immunity.[10]

These findings establish SLC30A1 as a critical gatekeeper of inflammasome activation by maintaining a low intracellular zinc environment that is permissive for caspase-1 activity.

Quantitative Data Summary: SLC30A1 and Inflammasome Activation

| Experimental Condition | Cell Type | Measurement | Observation | Reference |

| SLC30A1 Knockout | THP-1 cells | Intracellular Zinc | Significant Increase | [10][11] |

| SLC30A1 Knockout + Nigericin | THP-1 cells | Caspase-1 Cleavage | Impaired | [10] |

| SLC30A1 Knockout + ATP | THP-1 cells | Caspase-1 Cleavage | Impaired | [10] |

| SLC30A1 Knockout + S. Typhimurium | THP-1 cells | GSDMD Cleavage | Abolished | [10] |

| SLC30A1 Re-expression in KO cells | THP-1 cells | NLRP3 Activation | Restored | [10] |

The Potential Role of SLC30A7 (ZnT7) in Inflammasome Activation

While the role of SLC30A1 is well-documented, the involvement of other SLC30A family members in inflammasome regulation is an active area of investigation. SLC30A7, also known as ZnT7, is another member of this family that transports zinc from the cytosol into the lumen of the Golgi apparatus.[12]

Direct evidence linking SLC30A7 to inflammasome activation is currently limited. However, one study has suggested an indirect role, showing that "MiR-200c-3p regulates pyroptosis by targeting SLC30A7 in diabetic retinopathy".[13] This finding implies that modulation of SLC30A7 expression can influence pyroptotic cell death, a key outcome of inflammasome activation.

Hypothesized Mechanism:

Based on its function as a zinc transporter, SLC30A7 could potentially influence inflammasome activation through the following mechanisms:

-

Compartmentalization of Zinc: By sequestering zinc into the Golgi apparatus, SLC30A7 contributes to the regulation of cytosolic zinc levels. Alterations in SLC30A7 expression or activity could therefore impact the cytosolic zinc pool available to interact with and inhibit caspase-1.

-

Modulation of Signaling Pathways: SLC30A7 has been shown to influence signaling pathways such as PI3K/Akt and TGF-β/Smad.[12][14] These pathways can cross-talk with inflammatory signaling pathways, and thus SLC30A7 could indirectly modulate inflammasome activation.

Further research is required to elucidate the precise role of SLC30A7 in inflammasome activation in immune cells.

Experimental Protocols

Assessment of Inflammasome Activation by Immunoblotting

Objective: To measure the cleavage of caspase-1 and GSDMD, and the secretion of mature IL-1β as markers of inflammasome activation.

Methodology:

-

Cell Culture and Treatment:

-

Culture immune cells (e.g., THP-1 monocytes or bone marrow-derived macrophages) in appropriate media.

-

For experiments involving gene knockdown or knockout, prepare cells with the desired genetic modification (e.g., SLC30A1 or SLC30A7 knockout).

-

Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3 hours) to induce the expression of pro-IL-1β and NLRP3.

-

Stimulate the cells with an inflammasome activator (e.g., Nigericin at 2.5 µM for 1 hour, or ATP at 2.5 mM for 3 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatant to analyze secreted proteins.

-

Lyse the cells to obtain cell lysates for analysis of intracellular proteins.

-

-

Immunoblotting:

-

Separate proteins from the supernatant and cell lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for:

-

Cleaved caspase-1 (p20 subunit)

-

Full-length and cleaved GSDMD (N-terminal fragment)

-

Mature IL-1β (p17 fragment)

-

A loading control (e.g., β-actin for cell lysates).

-

-

Incubate with a secondary antibody conjugated to horseradish peroxidase.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Measurement of Intracellular Zinc Levels

Objective: To quantify changes in intracellular zinc concentration.

Methodology:

-

Cell Preparation:

-

Culture cells of interest (e.g., wild-type vs. SLC30A knockout).

-

-

Zinc Staining:

-

Treat the cells with a zinc-sensitive fluorescent probe (e.g., TSQ at 5 µg/mL for 30 minutes).

-

-

Analysis:

-

Fluorescence Microscopy: Visualize the intracellular zinc levels by observing the fluorescence of the probe under a fluorescence microscope.

-

Flow Cytometry: Quantify the mean fluorescence intensity of the cell population using a flow cytometer to obtain a quantitative measure of intracellular zinc.

-

Visualizations

Signaling Pathway of Inflammasome Activation and Regulation by SLC30A1

Caption: Canonical NLRP3 inflammasome activation pathway and its negative regulation by SLC30A1-mediated zinc efflux.

Experimental Workflow for Investigating SLC30 Transporter Role in Inflammasome Activation

Caption: A generalized experimental workflow for studying the impact of SLC30A transporters on inflammasome activation.

Conclusion

The regulation of inflammasome activation by zinc homeostasis is a rapidly evolving field of research. The zinc transporter SLC30A1 has emerged as a key negative regulator of this process, highlighting the therapeutic potential of targeting zinc transport mechanisms for the treatment of inflammatory diseases. While the specific role of other SLC30A family members like SLC30A7 is yet to be fully elucidated, their function in maintaining cellular zinc homeostasis suggests they may also play a significant role. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further explore the intricate relationship between zinc transporters and the innate immune response.

References

- 1. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging mechanisms of pyroptosis and its therapeutic strategy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An update on the regulatory mechanisms of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Pyroptosis and the Underlying Molecular Mechanisms | Bio-Techne [bio-techne.com]

- 5. Pyroptosis: mechanisms and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Zinc Transporters, Mechanisms of Action and Therapeutic Utility: Implications for Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Zinc Transporters Serve as Prognostic Predictors and their Expression Correlates with Immune Cell Infiltration in Specific Cancer: A Pan-cancer Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Zinc homeostasis regulates caspase activity and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Zinc homeostasis regulates caspase activity and inflammasome activation | PLOS Pathogens [journals.plos.org]

- 12. Slc30a7 solute carrier family 30 (zinc transporter), member 7 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. SLC30A7 solute carrier family 30 member 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. Zinc transporter 7 induced by high glucose attenuates epithelial-to-mesenchymal transition of peritoneal mesothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Cellular Targets of SLC30A3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solute Carrier Family 30 Member 3 (SLC30A3), also known as Zinc Transporter 3 (ZnT3), is a crucial transmembrane protein responsible for the transport of zinc ions into synaptic vesicles of glutamatergic neurons. This vesicular zinc plays a significant role in neurotransmission and synaptic plasticity. Dysregulation of SLC30A3 function has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. A thorough understanding of the cellular targets and molecular interactions of SLC30A3 is paramount for elucidating its physiological roles and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the known cellular targets of SLC30A3, detailed experimental protocols for their investigation, and quantitative data to support these findings.

Introduction to SLC30A3 (ZnT3)

SLC30A3 is a member of the solute carrier (SLC) superfamily of transporters, specifically the ZnT family, which are responsible for zinc efflux from the cytoplasm. Its primary and most well-characterized function is the accumulation of zinc into synaptic vesicles in a subset of glutamatergic neurons. This vesicular zinc is co-released with glutamate upon neuronal excitation and modulates the activity of various postsynaptic receptors and signaling pathways. SLC30A3 is a 388-amino acid protein with six predicted transmembrane domains and a histidine-rich loop thought to be involved in zinc binding. It is predominantly expressed in the brain, with high levels in the hippocampus and cerebral cortex, as well as in the testis.

Quantitative Data on SLC30A3 Function and Expression

Understanding the quantitative aspects of SLC30A3 function is essential for contextualizing its interactions with cellular targets. The following tables summarize key quantitative data from studies on SLC30A3.

| Parameter | Cell Type/System | Method | Result | Reference |

| Vesicular Zinc Concentration | ||||

| Zinc Concentration in Hippocampal Mossy Fibers (Wild-Type Mouse) | Mouse Hippocampus | Microprobe Synchrotron X-ray Fluorescence | ~250 ppm | [1] |

| Zinc Concentration in Hippocampal Mossy Fibers (ZnT3 Knockout Mouse) | Mouse Hippocampus | Microprobe Synchrotron X-ray Fluorescence | ~71-74 ppm (enrichment abolished) | [1] |

| Relative Increase in Vesicular Zinc Stores | PC12 cells | Fluorescent Zinc Sensor | ~2.5-fold increase with human ZnT3 expression | [2] |

| SLC30A3 Expression Levels | ||||

| Reduction in Total Hippocampal Zinc in ZnT3 Knockout Mice | Mouse Hippocampus | Elemental Analysis | ~20% reduction | [3] |

| Reduction in Slc30a3 mRNA in Mcoln1 Knockout Mouse Brain | Mouse Cortex | RNA Sequencing | ~2-fold down-regulation | [4] |

Cellular Targets of SLC30A3

The cellular targets of SLC30A3 can be categorized into direct interacting proteins and indirect targets that are modulated by SLC30A3-mediated zinc transport.

Direct Interacting Proteins

3.1.1. Adaptor Protein Complex 3 (AP-3)

The AP-3 complex is involved in the sorting of transmembrane proteins to lysosomes and specialized organelles, such as synaptic vesicles. SLC30A3 has been shown to interact directly with the AP-3 complex, and this interaction is crucial for its correct targeting to synaptic vesicles.[5][6]

-

Functional Consequence: The interaction with AP-3 ensures the localization of SLC30A3 to a distinct subpopulation of synaptic vesicles, thereby enabling the packaging of zinc into these vesicles.[5] Disruption of this interaction leads to the mislocalization of SLC30A3 and a loss of vesicular zinc.[5]

3.1.2. Transmembrane Protein 163 (TMEM163)

TMEM163 is another transmembrane protein that has been identified as an interacting partner of SLC30A3.[7] Co-immunoprecipitation studies have demonstrated that TMEM163 can form heterodimers with SLC30A3.[7]

-

Functional Consequence: The functional significance of the SLC30A3-TMEM163 interaction is still under investigation, but it is hypothesized to influence zinc efflux activity within specific tissues or cell types.

Indirect Cellular Targets and Signaling Pathways

The primary mechanism by which SLC30A3 influences downstream cellular targets is through its transport of zinc into synaptic vesicles. The subsequent release of this vesicular zinc into the synaptic cleft modulates the activity of various proteins and signaling cascades.

3.2.1. Extracellular Signal-Regulated Kinase (ERK1/2) Pathway

SLC30A3-mediated synaptic zinc release is a key regulator of the presynaptic ERK1/2 mitogen-activated protein kinase (MAPK) signaling pathway.[8][9]

-

Mechanism: In the absence of SLC30A3 and vesicular zinc, there is reduced activation of ERK1/2 in hippocampal mossy fiber terminals.[8][10] This is thought to be due to the disinhibition of zinc-sensitive MAPK tyrosine phosphatases that normally inactivate ERK1/2.[8]

-

Functional Consequence: The modulation of ERK1/2 signaling by synaptic zinc is critical for hippocampus-dependent memory and contextual discrimination.[8][9]

3.2.2. N-Methyl-D-Aspartate (NMDA) Receptors

Synaptically released zinc, transported by SLC30A3, can allosterically inhibit NMDA receptors, particularly those containing the GluN2A subunit.[11][12]

-

Mechanism: Zinc binds to a high-affinity site on the N-terminal domain of the GluN2A subunit, leading to a non-competitive inhibition of the receptor.[13] The postsynaptic zinc transporter ZnT1 also plays a role in this process by creating a zinc microdomain near the NMDA receptor.[11][13]

-

Functional Consequence: This modulation of NMDA receptor activity by synaptic zinc is important for synaptic plasticity and neuronal excitability.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular targets of SLC30A3.

Co-immunoprecipitation (Co-IP) to Validate Protein-Protein Interactions

This protocol is adapted from studies that successfully identified interactions between SLC30A3 and its partners.[7]

Materials:

-

HEK293T cells

-

Expression vectors for tagged SLC30A3 (e.g., HA-tagged) and the putative interacting protein (e.g., DDK-tagged TMEM163)

-

Transfection reagent (e.g., X-tremeGENE HP)

-

Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

-

Anti-tag antibodies (e.g., anti-HA and anti-DDK) for immunoprecipitation and western blotting

-

Protein A/G magnetic beads

-

Wash buffer (e.g., lysis buffer with 500 mM NaCl and 1% Tween-20 for high stringency)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE and western blotting equipment

Procedure:

-

Cell Culture and Transfection: Co-transfect HEK293T cells with expression vectors for the tagged proteins of interest. Culture for 24-48 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary antibody against the "bait" protein (e.g., anti-HA for HA-SLC30A3) to the lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Capture of Immune Complexes: Add pre-washed protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with wash buffer. For high-stringency washes, use a buffer with higher salt and detergent concentrations.[14]

-

Elution: Resuspend the beads in elution buffer and heat at 95-100°C for 5-10 minutes to release the protein complexes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both the "bait" (e.g., anti-HA) and the "prey" (e.g., anti-DDK) proteins.

Dityrosine Cross-linking Assay for SLC30A3 Oligomerization

This protocol is based on the methodology used to demonstrate the dityrosine-mediated oligomerization of SLC30A3.[2][15]

Materials:

-

PC12 cells expressing tagged SLC30A3 (e.g., myc-tagged)

-

Dithiobis(succinimidyl propionate) (DSP), a reversible cross-linker

-

Quenching solution: 25 mM Tris pH 7.4

-

Lysis buffer (as in Co-IP protocol)

-

Reducing sample buffer for SDS-PAGE (containing DTT or β-mercaptoethanol)

Procedure:

-

Cell Treatment: Treat PC12 cells with 1 mM DSP in PBS for 30 minutes at room temperature.

-

Quenching: Stop the cross-linking reaction by adding quenching solution and incubating on ice for 15 minutes.

-

Cell Lysis and Analysis: Lyse the cells and analyze the lysates by western blotting using an anti-tag antibody. To confirm the reversibility of the cross-linking, treat a parallel sample with reducing sample buffer before loading on the SDS-PAGE gel. Dityrosine cross-links are covalent and will not be reversed by reducing agents.

Measurement of Vesicular Zinc Concentration using Fluorescent Probes

This protocol describes a general method for measuring changes in vesicular zinc using fluorescent indicators like FluoZin-3 or Zinpyr-1.[5][16]

Materials:

-

Cultured cells (e.g., PC12 or primary neurons)

-

Fluorescent zinc indicator (e.g., FluoZin-3, AM ester)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

Zinc ionophore (e.g., pyrithione) for positive controls

-

Zinc chelator (e.g., TPEN) for negative controls

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Plating: Plate cells on glass-bottom dishes or in a multi-well plate suitable for fluorescence imaging.

-

Loading with Zinc Indicator: Incubate the cells with the AM ester form of the fluorescent zinc indicator (e.g., 1-5 µM FluoZin-3, AM) in HBSS for 30-60 minutes at 37°C.

-

Washing: Wash the cells with fresh HBSS to remove excess dye.

-

Baseline Fluorescence Measurement: Acquire baseline fluorescence images or readings.

-

Stimulation/Treatment: Treat the cells with the experimental stimulus (e.g., high potassium to induce depolarization and zinc release) or compound of interest.

-

Fluorescence Imaging/Reading: Acquire fluorescence images or readings at various time points after stimulation. An increase in fluorescence indicates an increase in intracellular free zinc.

-

Controls: Include positive controls (e.g., addition of a zinc ionophore) and negative controls (e.g., pre-treatment with a zinc chelator) to validate the assay.

Visualizations of Pathways and Workflows

SLC30A3 Trafficking via the AP-3 Complex

Caption: Trafficking of SLC30A3 to synaptic vesicles is mediated by the AP-3 complex.

SLC30A3-Mediated Modulation of the ERK1/2 Signaling Pathway

Caption: SLC30A3-mediated zinc release inhibits MAPK phosphatase, leading to increased pERK1/2.

Experimental Workflow for Identifying SLC30A3 Interacting Proteins

Caption: A typical workflow for the identification of SLC30A3 interacting proteins using co-immunoprecipitation.

Conclusion

The investigation of the cellular targets of SLC30A3 has revealed a complex network of interactions that are fundamental to its role in synaptic function and neuronal health. Direct interactions with proteins like the AP-3 complex are essential for its proper localization, while its zinc transport activity indirectly modulates key signaling pathways such as the ERK1/2 cascade and the function of NMDA receptors. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the intricate biology of SLC30A3. A deeper understanding of these cellular targets will undoubtedly pave the way for novel therapeutic interventions for a range of neurological and psychiatric disorders.

References

- 1. Cell-based transport assay to study kinetics and substrate specificity of human ZIPs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zinc transporter ZnT-3 regulates presynaptic Erk1/2 signaling and hippocampus-dependent memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative interactome proteomics identifies a proteostasis network for GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ZnT3 expression levels are down-regulated in the brain of Mcoln1 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zinc Indicators | Thermo Fisher Scientific - US [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Human Zinc transporter 3 (SLC30A3) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

- 8. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Zinc transporter ZnT-3 regulates presynaptic Erk1/2 signaling and hippocampus-dependent memory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. biorxiv.org [biorxiv.org]

- 15. cg.tuwien.ac.at [cg.tuwien.ac.at]

- 16. Characterizing Mammalian Zinc Transporters Using an In Vitro Zinc Transport Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Putative Role of the Zinc Transporter SLC30A7 in Modulating ASC Oligomerization and Inflammasome Activation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides an in-depth technical guide on the hypothesized influence of the Solute Carrier Family 30 Member 7 (SLC30A7), a zinc transporter, on the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC), a critical step in inflammasome activation. While direct evidence linking SLC30A7 to ASC oligomerization is currently lacking in published literature, this guide synthesizes existing knowledge on zinc homeostasis and inflammasome regulation to propose a testable model and furnish detailed experimental protocols to investigate this potential connection.

Introduction: The Intersection of Zinc Homeostasis and Innate Immunity

The innate immune system relies on the rapid detection of and response to cellular danger signals. A key player in this process is the inflammasome, a multi-protein complex that, upon activation, triggers inflammatory cascades through the activation of caspase-1 and subsequent maturation of pro-inflammatory cytokines such as IL-1β and IL-18. A pivotal event in the assembly of most inflammasomes is the oligomerization of the adaptor protein ASC, which forms large, speck-like aggregates that serve as a platform for pro-caspase-1 recruitment and activation.

Recent studies have highlighted the critical role of intracellular zinc (Zn²⁺) as a modulator of inflammasome activity. Zinc deficiency has been demonstrated to promote the activation of the NLRP3 inflammasome, one of the most well-characterized inflammasome complexes[1]. Conversely, zinc supplementation can suppress NLRP3 inflammasome activation[1][2]. This positions zinc homeostasis as a crucial regulatory axis in innate immunity.

SLC30A7, also known as Zinc Transporter 7 (ZnT7), is a member of the SLC30 family of zinc transporters. Its primary function is to facilitate the transport of zinc from the cytoplasm into the lumen of the Golgi apparatus[3][4]. By sequestering zinc in this organelle, SLC30A7 plays a role in maintaining low cytosolic zinc levels[3][5][6]. Given the established link between cytosolic zinc and inflammasome activation, it is plausible to hypothesize that SLC30A7, by modulating intracellular zinc availability, could indirectly influence the process of ASC oligomerization.

This guide will explore this hypothesis by:

-

Proposing a signaling pathway for the SLC30A7-mediated regulation of ASC oligomerization.

-

Providing detailed experimental protocols to test this hypothesis.

-

Presenting structured tables for the systematic collection and analysis of quantitative data.

Proposed Signaling Pathway and Experimental Workflow

The central hypothesis is that SLC30A7 activity influences the propensity of ASC to oligomerize by controlling the concentration of cytosolic zinc, which in turn affects the activation of inflammasome sensors like NLRP3.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the hypothesized role of SLC30A7 in the regulation of ASC oligomerization.

Caption: Hypothesized role of SLC30A7 in modulating ASC oligomerization.

Visualizing the Experimental Workflow

The following diagram outlines a logical workflow for investigating the effect of SLC30A7 on ASC oligomerization.

Caption: Experimental workflow to study the SLC30A7-ASC oligomerization axis.

Experimental Protocols

This section provides detailed methodologies for the key experiments outlined in the workflow.

Cell Culture and Genetic/Chemical Manipulation

-

Cell Lines: Human monocytic THP-1 cells or bone marrow-derived macrophages (BMDMs) from mice are suitable models.

-

SLC30A7 Knockdown: Utilize siRNA or shRNA targeting SLC30A7. A non-targeting siRNA/shRNA should be used as a negative control. Validate knockdown efficiency by qRT-PCR and Western blotting.

-

SLC30A7 Knockout: Employ CRISPR/Cas9 technology to generate stable SLC30A7 knockout cell lines.

-

SLC30A7 Overexpression: Transfect cells with a plasmid encoding human or mouse SLC30A7. An empty vector control is essential.

-

Chemical Modulation: While specific SLC30A7 inhibitors are not widely available, intracellular zinc levels can be manipulated using zinc chelators like N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) or zinc ionophores like pyrithione to mimic or counteract the effects of SLC30A7 modulation[2][7].

Measurement of Intracellular Zinc Concentration

Several methods can be employed to measure intracellular zinc levels[8][9][10][11][12].

-

Fluorescent Probes (Flow Cytometry/Microscopy):

-

Culture cells under desired conditions (e.g., post-SLC30A7 manipulation).

-

Load cells with a zinc-sensitive fluorescent probe (e.g., FluoZin-3 AM, Zinpyr-1) according to the manufacturer's instructions.

-

Analyze the fluorescence intensity using a flow cytometer or a fluorescence microscope.

-

Include positive (zinc-supplemented) and negative (TPEN-treated) controls.

-

-

Genetically Encoded Zinc Sensors:

-

Transfect cells with plasmids encoding FRET-based zinc sensors (e.g., eCALWY, eZinCh).

-

Measure the FRET ratio to determine relative intracellular zinc concentrations. This method allows for targeted measurement in specific subcellular compartments.

-

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS):

-

Harvest a known number of cells.

-

Lyse the cells and digest the samples.

-

Analyze the total zinc content using AAS or ICP-MS. These methods provide a measure of total cellular zinc.

-

Inflammasome Activation

-

Prime cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of inflammasome components.

-

Stimulate the cells with a second signal to activate the inflammasome, such as:

-

Nigericin (a potassium ionophore)

-

ATP (activates the P2X7 receptor)

-

Monosodium urate (MSU) crystals

-

ASC Oligomerization Assays

The formation of ASC specks is a hallmark of inflammasome activation and can be visualized and quantified[13][14][15][16][17].

-

Immunofluorescence and Confocal Microscopy (ASC Speck Assay):

-

Seed cells on coverslips and perform genetic/chemical manipulations and inflammasome activation as described above.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

-

Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA).

-

Incubate with a primary antibody against ASC.

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips and visualize the cells using a confocal microscope.

-

Quantify the percentage of cells containing ASC specks.

-

-

Flow Cytometry for ASC Speck Detection:

-

Following inflammasome activation, fix and permeabilize the cells as described for immunofluorescence.

-

Stain with an anti-ASC antibody.

-

Analyze the cells by flow cytometry. ASC specks can be detected based on their light scattering properties and fluorescence intensity.

-

-

Chemical Cross-linking and Western Blotting:

-

After inflammasome activation, lyse the cells in a suitable buffer.

-

Treat the cell lysates with a cross-linking agent (e.g., disuccinimidyl suberate - DSS) to stabilize protein complexes.

-

Quench the cross-linking reaction.

-

Analyze the samples by SDS-PAGE and Western blotting using an anti-ASC antibody to detect ASC monomers and oligomers.

-

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison. Below are template tables for recording experimental results.

Table 1: Effect of SLC30A7 Manipulation on Intracellular Zinc Levels

| Experimental Condition | Method of Zinc Measurement | Relative Zinc Level (Fold Change vs. Control) | p-value |

| Control (e.g., non-targeting siRNA) | FluoZin-3 AM (Flow Cytometry) | 1.0 | - |

| SLC30A7 siRNA | FluoZin-3 AM (Flow Cytometry) | ||

| SLC30A7 Overexpression | FluoZin-3 AM (Flow Cytometry) | ||

| Control (Wild-Type) | ICP-MS | 1.0 | - |

| SLC30A7 Knockout | ICP-MS |

Table 2: Effect of SLC30A7 Manipulation on ASC Oligomerization

| Experimental Condition | Inflammasome Stimulus | Percentage of Cells with ASC Specks (%) | p-value |

| Control (e.g., non-targeting siRNA) | LPS + Nigericin | - | |

| SLC30A7 siRNA | LPS + Nigericin | ||

| SLC30A7 Overexpression | LPS + Nigericin | ||

| Control (Wild-Type) | LPS + ATP | - | |

| SLC30A7 Knockout | LPS + ATP |

Table 3: Effect of SLC30A7 Manipulation on Downstream Inflammasome Activity

| Experimental Condition | Inflammasome Stimulus | Caspase-1 Activity (Fold Change vs. Control) | IL-1β Secretion (pg/mL) | p-value (Caspase-1) | p-value (IL-1β) |

| Control (e.g., non-targeting siRNA) | LPS + Nigericin | 1.0 | - | - | |

| SLC30A7 siRNA | LPS + Nigericin | ||||

| SLC30A7 Overexpression | LPS + Nigericin | ||||

| Control (Wild-Type) | LPS + ATP | 1.0 | - | - | |

| SLC30A7 Knockout | LPS + ATP |

Conclusion

The intricate interplay between ion homeostasis and immune signaling is a rapidly evolving field of research. While a direct regulatory link between SLC30A7 and ASC oligomerization remains to be definitively established, the existing evidence strongly suggests a plausible indirect connection mediated by the modulation of intracellular zinc concentrations. The experimental framework provided in this technical guide offers a robust starting point for researchers to investigate this hypothesis. Elucidating the role of SLC30A7 in inflammasome activation could not only enhance our understanding of innate immune regulation but also potentially identify novel therapeutic targets for a range of inflammatory diseases.

References

- 1. Zinc inhibits high glucose-induced NLRP3 inflammasome activation in human peritoneal mesothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | NLRP3 inflammasome activation in response to metals [frontiersin.org]

- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 4. uniprot.org [uniprot.org]

- 5. Slc30a7 solute carrier family 30 (zinc transporter), member 7 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Zinc transporter 7 - Wikipedia [en.wikipedia.org]

- 7. Role of zinc dyshomeostasis in inflammasome formation in cultured cortical cells following lipopolysaccharide or oxygen-glucose deprivation/reperfusion exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular Zinc | AAT Bioquest [aatbio.com]

- 10. researchgate.net [researchgate.net]

- 11. jneurosci.org [jneurosci.org]

- 12. Monitoring Intracellular Zn2+ Using Fluorescent Sensors: Facts and Artifacts | Springer Nature Experiments [experiments.springernature.com]

- 13. adipogen.com [adipogen.com]

- 14. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]

- 15. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]

- 16. mdpi.com [mdpi.com]

- 17. Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SLC30A7 in Neurodegenerative Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solute carrier family 30 member 7 (SLC30A7), also known as zinc transporter 7 (ZnT7), is a crucial regulator of zinc homeostasis. It is a transmembrane protein primarily responsible for the transport of zinc ions from the cytoplasm into the Golgi apparatus. Dysregulation of zinc signaling is increasingly implicated in the pathophysiology of several neurodegenerative diseases. This technical guide provides an in-depth overview of the current understanding of SLC30A7's role in neurodegenerative disorders, with a focus on Alzheimer's disease, and explores its potential as a therapeutic target.

Core Function and Localization of SLC30A7

SLC30A7 is a member of the cation diffusion facilitator (CDF) family of proteins. Its primary function is to mediate the influx of zinc into the lumen of the Golgi apparatus[1]. This process is vital for the proper folding and function of numerous zinc-dependent enzymes and proteins that transit through the secretory pathway. SLC30A7 is expressed in various tissues, including the brain, where it is found in neurons[2].

SLC30A7 in Alzheimer's Disease

Current research most strongly links SLC30A7 to the pathology of Alzheimer's disease (AD). Studies have shown that the expression of SLC30A7 is increased in the brains of AD patients[3]. Furthermore, ZnT7 has been found to be extensively present in the amyloid-beta (Aβ) positive plaques that are a hallmark of AD[4]. This localization suggests a potential role for SLC30A7 in the aggregation of Aβ peptides. While direct quantitative data from large-scale expression databases requires further targeted analysis, the consistent observation of its presence in plaques points to its involvement in the disease process.

Putative Signaling Pathways in Alzheimer's Disease

While the precise signaling cascades involving SLC30A7 in the context of neurodegeneration are still under investigation, several pathways have been implicated based on its function and interactions in other biological contexts.

Figure 1: Putative signaling pathways involving SLC30A7 in the context of Alzheimer's disease.

SLC30A7 in Other Neurodegenerative Diseases

The role of SLC30A7 in other major neurodegenerative diseases like Parkinson's disease (PD) and Amyotrophic Lateral Sclerosis (ALS) is less clear and remains an area of active investigation.

Parkinson's Disease: While zinc dyshomeostasis is implicated in Parkinson's disease, with evidence suggesting both zinc deficiency and excess can be detrimental, a direct link to SLC30A7 has not been firmly established. Zinc has been shown to interact with α-synuclein, the primary component of Lewy bodies, and to contribute to mitochondrial dysfunction, both key features of PD pathology. Future research may explore whether SLC30A7-mediated zinc transport into the Golgi influences α-synuclein processing and aggregation.

Amyotrophic Lateral Sclerosis: In the context of ALS, the dysregulation of metal homeostasis, including zinc, is a known factor, particularly in cases linked to mutations in the copper-zinc superoxide dismutase (SOD1) gene. A study assessing the mRNA expression of several zinc transporters in the spinal cords of sporadic ALS patients found that while ZnT3 and ZnT6 were downregulated, the expression of SLC30A7 (ZnT7) was also detected. This suggests a potential role for SLC30A7 in motor neuron health and disease, although further investigation is required to elucidate its specific contribution.

Quantitative Data Summary

While extensive quantitative data for SLC30A7 in neurodegenerative diseases is still emerging, the following table summarizes the key qualitative and semi-quantitative findings from the current literature.

| Disease | Tissue/Fluid | Change in SLC30A7 Expression/Presence | Method | Reference |

| Alzheimer's Disease | Brain | Increased | Immunohistochemistry | [3] |

| Amyloid Plaques | Present | Immunohistochemistry | [4] | |

| Amyotrophic Lateral Sclerosis | Spinal Cord | Detected (mRNA) | RT-PCR |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of SLC30A7 in neurodegenerative disease research.

Generation of a Stable SLC30A7 Overexpressing Neuronal Cell Line

This protocol describes the generation of a neuronal cell line (e.g., SH-SY5Y) that stably overexpresses SLC30A7, which can be used to study its effects on protein aggregation and cell viability.

References

- 1. SLC30 zinc transporter family | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. The Role of the SLC Transporters Protein in the Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Zinc transporters ZnT3 and ZnT6 are downregulated in the spinal cords of patients with sporadic amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SLC30A3 in Models of Metabolic Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of interconnected metabolic disorders, including insulin resistance, abdominal obesity, dyslipidemia, and hypertension, that collectively increase the risk of developing type 2 diabetes (T2D) and cardiovascular disease. The intricate pathophysiology of this syndrome involves a complex interplay of genetic and environmental factors. Emerging evidence has highlighted the critical role of zinc homeostasis in metabolic regulation, with the solute carrier family 30 (SLC30) of zinc transporters, also known as zinc transporters (ZnTs), playing a pivotal role. This technical guide focuses on a specific member of this family, SLC30A3 (ZnT3), and its emerging role in the context of metabolic syndrome, drawing upon findings from various experimental models.

The SLC30 family of zinc transporters is responsible for the efflux of zinc from the cytoplasm into the extracellular space or into intracellular organelles, thereby regulating intracellular zinc concentrations.[1][2] SLC30A3, in particular, is a vesicular zinc transporter crucial for loading zinc into synaptic vesicles in the brain and has been implicated in neurological disorders.[3][4] However, its expression and function extend to other tissues, including pancreatic β-cells, where it influences insulin synthesis and secretion.[5][6] This guide will provide an in-depth overview of the current understanding of SLC30A3's function in metabolic regulation, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Functions and Expression of SLC30A3 in Metabolic Tissues

SLC30A3 is expressed in pancreatic β-cells, where it is involved in the intricate process of insulin production and secretion.[5][7] Zinc is essential for the crystallization of insulin within secretory granules, and transporters like SLC30A3 are critical for supplying zinc to these compartments.[7] The expression of SLC30A3 in β-cells is dynamically regulated by glucose and zinc levels, suggesting its active participation in responding to the metabolic state of the cell.[5][7]

Studies have shown that high glucose concentrations upregulate SLC30A3 expression in the INS-1E β-cell line, while low glucose levels lead to its downregulation.[5][7] This glucose-dependent regulation points to a role for SLC30A3 in adapting insulin production and secretion to fluctuating blood glucose levels. Furthermore, SLC30A3 has been found to colocalize with insulin in secretory granules near the plasma membrane, supporting its direct involvement in the insulin secretory pathway.[6]

While the role of SLC30A8 (ZnT8) in β-cells is more established, with common genetic variants associated with T2D risk, SLC30A3 is emerging as another important player.[8][9][10] Some studies suggest a potential interplay between SLC30A3 and SLC30A8, with evidence of inverse correlation in their mRNA expression levels in β-cells.[6] Interestingly, there has been some conflicting evidence regarding the presence of SLC30A3 in mouse pancreatic β-cells, with one study reporting its absence.[11] However, multiple functional studies using SLC30A3 knockout mouse models have demonstrated metabolic phenotypes, suggesting its functional relevance in these animals.[5][12]

Quantitative Data from SLC30A3 Manipulation in Metabolic Models

The following tables summarize the key quantitative findings from studies investigating the role of SLC30A3 in various models of metabolic dysfunction.

| Model System | Manipulation | Key Metabolic Parameter | Observation | Reference |

| INS-1E pancreatic β-cell line | siRNA-mediated knockdown of SLC30A3 (44% reduction in mRNA) | Insulin expression | Reduced by 41% | [5][7] |

| INS-1E pancreatic β-cell line | siRNA-mediated knockdown of SLC30A3 | Insulin secretion (Area Under the Curve) | Decreased | [5][7] |

| INS-1E pancreatic β-cell line | Overexpression of SLC30A3 | Insulin content | Decreased | [6] |

| INS-1E pancreatic β-cell line | Overexpression of SLC30A3 | Insulin secretion | Decreased | [6] |

| INS-1E pancreatic β-cell line | Overexpression of SLC30A3 | Cell survival (at varying glucose concentrations) | Improved | [6] |

| In vivo mouse model | SLC30A3 knockout | Blood glucose levels (following streptozotocin treatment) | Higher in knockout mice, particularly in overtly diabetic animals | [5][7] |

| Human frontal cortex | Increasing Body Mass Index (BMI) | ZNT1 (SLC30A1) expression | Significantly reduced | [13] |

| Human frontal cortex | Increasing Body Mass Index (BMI) | ZNT6 (SLC30A6) expression | Reduced | [13] |

Signaling Pathways and Logical Relationships

The precise signaling pathways through which SLC30A3 exerts its effects on metabolic homeostasis are still under investigation. However, its role in regulating intracellular zinc levels within β-cells places it at a critical nexus of insulin synthesis, processing, and secretion.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the study of SLC30A3 in metabolic models.

SLC30A3 Knockdown in INS-1E Cells

This protocol describes the use of small interfering RNA (siRNA) to reduce the expression of SLC30A3 in a pancreatic β-cell line.

Detailed Steps:

-

Cell Culture: INS-1E cells are cultured in standard growth medium (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin-streptomycin, and other necessary components.

-

Transfection: Cells are seeded in plates and allowed to reach a specific confluency (e.g., 50-70%). Transfection is performed using a lipid-based transfection reagent mixed with SLC30A3-specific siRNA or a non-targeting control siRNA.

-

Incubation: Following transfection, cells are incubated for a period of 24 to 48 hours to allow for the degradation of the target mRNA.

-

Harvesting and Analysis: Cells are harvested for the analysis of SLC30A3 mRNA and protein levels using quantitative real-time PCR (qPCR) and Western blotting, respectively.

-

Functional Assays: Parallel sets of transfected cells are used for functional assays, such as glucose-stimulated insulin secretion (GSIS) assays, to assess the physiological consequences of SLC30A3 knockdown.

In Vivo Glucose Metabolism Studies in SLC30A3 Knockout Mice

This protocol outlines the use of a streptozotocin-induced β-cell stress model in SLC30A3 knockout mice to study in vivo glucose homeostasis.[7]

Detailed Steps:

-

Animal Model: Age- and sex-matched SLC30A3 knockout (ZnT3-/-) mice and wild-type (ZnT3+/+) littermates are used.

-

Induction of β-cell Stress: Mice are treated with intraperitoneal injections of streptozotocin (STZ), a toxin that selectively destroys pancreatic β-cells, to induce a state of β-cell stress and hyperglycemia. A low-dose or high-dose regimen can be employed depending on the desired severity of diabetes.[7]

-

Blood Glucose Monitoring: Blood glucose levels are monitored regularly from tail vein blood samples using a glucometer. Both fasting and non-fasting glucose levels are measured.

-

Intraperitoneal Glucose Tolerance Test (IPGTT): After a fasting period, mice are injected intraperitoneally with a glucose bolus (e.g., 2 g/kg body weight). Blood glucose levels are then measured at specific time points (e.g., 0, 15, 30, 60, and 120 minutes) to assess the ability of the animals to clear glucose from the circulation.[7]

-

Data Analysis: The area under the curve (AUC) for the IPGTT is calculated and compared between the knockout and wild-type groups to determine differences in glucose tolerance.

Implications for Drug Development

The modulation of zinc transport within metabolically active tissues presents a potential therapeutic avenue for metabolic syndrome and T2D. The findings related to SLC30A3 suggest that targeting this transporter could influence insulin secretion and β-cell function. However, the seemingly contradictory effects of knockdown versus overexpression on insulin secretion in vitro warrant further investigation to elucidate the precise role of SLC30A3 and the optimal strategy for therapeutic intervention.

Given that genetic variants in another zinc transporter, SLC30A8, are associated with T2D risk, and that loss-of-function mutations can be protective, the SLC30 family of transporters represents a promising class of drug targets.[9][10] Future research should focus on developing selective modulators of SLC30A3 to explore its therapeutic potential in preclinical models of metabolic syndrome. A deeper understanding of its tissue-specific roles and its interplay with other zinc transporters will be crucial for the development of safe and effective therapeutic strategies.

Conclusion

SLC30A3 is an important regulator of zinc homeostasis in pancreatic β-cells, with a demonstrable impact on insulin metabolism and glucose homeostasis in experimental models. Its expression is responsive to the metabolic environment, and its manipulation affects key aspects of β-cell function. While further research is needed to fully delineate its role in the broader context of metabolic syndrome and to resolve some of the existing discrepancies in the literature, SLC30A3 represents a person of interest in the complex landscape of metabolic regulation and a potential target for novel therapeutic interventions. This guide provides a foundational understanding for researchers and drug development professionals seeking to explore the therapeutic potential of modulating zinc transport in metabolic diseases.

References

- 1. The SLC30 family of zinc transporters - a review of current understanding of their biological and pathophysiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular zinc metabolism and zinc signaling: from biological functions to diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. SLC30A3 Gene: Function, Regulation, and Role in Health and Disease [learn.mapmygenome.in]

- 5. SLC30A3 responds to glucose- and zinc variations in beta-cells and is critical for insulin production and in vivo glucose-metabolism during beta-cell stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The zinc transporter ZNT3 co-localizes with insulin in INS-1E pancreatic beta cells and influences cell survival, insulin secretion capacity, and ZNT8 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SLC30A3 Responds to Glucose- and Zinc Variations in ß-Cells and Is Critical for Insulin Production and In Vivo Glucose-Metabolism During ß-Cell Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Genetic mutation may protect against Type 2 diabetes - CBS News [cbsnews.com]

- 10. niddk.nih.gov [niddk.nih.gov]

- 11. SLC30A family expression in the pancreatic islets of humans and mice: cellular localization in the β-cells [escholarship.org]

- 12. Zinc Transporter-3 Knockout Mice Demonstrate Age-Dependent Alterations in the Metalloproteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Obesity and age-related alterations in the gene expression of zinc-transporter proteins in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SLC30A7 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting in vitro assays to characterize the function and inhibition of the zinc transporter SLC30A7 (also known as ZnT7). SLC30A7 is an integral membrane protein responsible for the transport of zinc ions (Zn²⁺) from the cytosol into the lumen of organelles within the secretory pathway, playing a crucial role in maintaining zinc homeostasis.[1][2][3][4] Understanding the activity of SLC30A7 is vital for research into various physiological and pathological processes, including those related to diseases associated with SLC30A7 mutations.[2][5]

Overview of the In Vitro Assay

The primary in vitro method to assess SLC30A7 function is a vesicle-based zinc transport assay. This assay involves the heterologous expression of SLC30A7 in a suitable cell line, followed by the isolation of membrane vesicles enriched with the transporter. The transport of zinc into these vesicles is then measured, typically using a zinc-sensitive fluorescent probe or a radiolabeled zinc isotope. This system allows for the characterization of transporter kinetics and the screening of potential inhibitors in a controlled environment.

Key Experimental Protocols

Cell Culture and Heterologous Expression of SLC30A7

Objective: To generate a stable cell line overexpressing human SLC30A7.

Materials:

-

HEK293 cells (or other suitable host cell line)

-

Complete growth medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)

-

Expression vector containing full-length human SLC30A7 cDNA (e.g., pcDNA3.1)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Selection antibiotic (e.g., G418)

Protocol:

-

One day prior to transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for the chosen transfection reagent.

-

Add the complexes to the cells and incubate for 24-48 hours.

-

After 48 hours, passage the cells into a larger flask containing a complete growth medium supplemented with the appropriate concentration of the selection antibiotic (e.g., 500-800 µg/mL G418).

-

Replace the selection medium every 3-4 days to select for stably transfected cells.

-

After 2-3 weeks of selection, expand the surviving cell colonies.

-

Confirm the overexpression of SLC30A7 via Western blot analysis of total cell lysates or membrane fractions using an SLC30A7-specific antibody.

Preparation of SLC30A7-Enriched Membrane Vesicles

Objective: To isolate membrane vesicles containing functional SLC30A7 from the overexpressing cell line.

Materials:

-

HEK293 cells stably overexpressing SLC30A7

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES-Tris pH 7.4, 1 mM EDTA, and protease inhibitors)

-

High-speed refrigerated centrifuge

-

Ultracentrifuge

-

Dounce homogenizer

Protocol:

-

Harvest the SLC30A7-expressing cells and wash them twice with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold homogenization buffer.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Collect the supernatant and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.

-

Transfer the resulting supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.

-

Resuspend the membrane pellet in a small volume of transport buffer (e.g., 100 mM KCl, 50 mM HEPES-Tris pH 7.4) and determine the protein concentration using a BCA assay.

-

Aliquot the membrane vesicles and store them at -80°C until use.

Zinc Transport Assay Using a Fluorescent Probe

Objective: To measure the rate of zinc transport into the SLC30A7-containing vesicles.

Materials:

-

SLC30A7-enriched membrane vesicles

-

Transport buffer (100 mM KCl, 50 mM HEPES-Tris pH 7.4)

-

Zinc-sensitive fluorescent probe (e.g., FluoZin-3, AM ester)

-

Zinc chloride (ZnCl₂) solution

-

ATP and an ATP-regenerating system (creatine kinase and phosphocreatine)

-

Ionophore (e.g., CCCP or valinomycin, for control experiments)

-

Fluorescence plate reader

Protocol:

-

Load the membrane vesicles with the fluorescent zinc probe by incubating them with FluoZin-3, AM in transport buffer.

-

Remove the excess probe by centrifugation and resuspend the vesicles in fresh transport buffer.

-

Aliquot the loaded vesicles into a 96-well microplate.

-

To initiate the transport reaction, add ATP and an ATP-regenerating system, followed by the addition of varying concentrations of ZnCl₂.

-

Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission ~494/516 nm for FluoZin-3).

-

Include control wells with vesicles from non-transfected cells and wells with an ionophore to dissipate the zinc gradient.

-

For inhibitor studies, pre-incubate the vesicles with the test compounds before initiating the transport reaction.

Data Presentation and Analysis

Quantitative data from the zinc transport assays should be summarized for clear comparison.

| Parameter | Description | Example Value |

| Vmax | The maximum rate of zinc transport. | 1.5 nmol/mg protein/min |

| Km | The substrate concentration (Zn²⁺) at which the transport rate is half of Vmax. | 5 µM |

| IC₅₀ | The concentration of an inhibitor that reduces the transporter activity by 50%. | To be determined |

The initial rate of zinc transport can be calculated from the linear portion of the fluorescence increase over time. Kinetic parameters (Vmax and Km) can be determined by fitting the initial transport rates at different zinc concentrations to the Michaelis-Menten equation. For inhibition studies, IC₅₀ values can be calculated by fitting the dose-response data to a sigmoidal curve.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow for SLC30A7 In Vitro Assay

Caption: Workflow for the in vitro characterization of SLC30A7.

SLC30A7 Signaling Pathway in Zinc Homeostasis

References

Application Notes and Protocols for Studying SLC30A7 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction